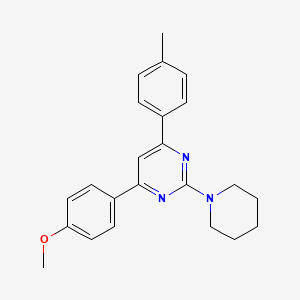
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine, also known as MMPIP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a high affinity for the metabotropic glutamate receptor subtype 7 (mGluR7), which is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system.
Mecanismo De Acción
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine acts as a negative allosteric modulator of mGluR7. This receptor is primarily expressed in the presynaptic terminals of neurons and plays a crucial role in regulating neurotransmitter release. By inhibiting the activity of mGluR7, 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine increases the release of neurotransmitters such as glutamate and GABA, which can improve cognitive function and modulate anxiety and depression.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has been shown to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has been shown to increase the release of glutamate and GABA, which can modulate anxiety and depression and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine in lab experiments is its high affinity for mGluR7, which makes it a potent and specific modulator of this receptor. However, one limitation of using 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine in clinical trials. Another area of interest is the development of new analogs of 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine that exhibit improved solubility and pharmacokinetic properties. Finally, more research is needed to understand the molecular mechanisms underlying the effects of 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine on neurotransmitter release and cognitive function.
Métodos De Síntesis
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylacetonitrile to form 4-(4-methoxyphenyl)-4-methylphenylacetonitrile. This intermediate is then reacted with piperidine to form 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine. The final product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic and antidepressant-like effects in preclinical models of anxiety and depression. 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-17-6-8-18(9-7-17)21-16-22(19-10-12-20(27-2)13-11-19)25-23(24-21)26-14-4-3-5-15-26/h6-13,16H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVFKMHTNKBPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B6110956.png)
![6-ethyl-2-(3-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6110971.png)
![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6110984.png)
![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6110992.png)
![1-(cyclohexylmethyl)-3-{[(cyclopropylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6110995.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6110996.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B6111004.png)
![methyl 4-(5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6111009.png)
![4-(4-methoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6111025.png)
![4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6111034.png)
![3-[1-(1-adamantyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111044.png)
![5-(1,3-benzodioxol-5-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6111056.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6111061.png)
![2-({3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}amino)-2-methyl-1-propanol](/img/structure/B6111068.png)